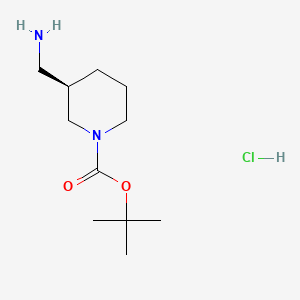

(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions. The complete IUPAC name for this compound is tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride, which precisely describes the molecular architecture and functional group arrangement. The compound exists as a hydrochloride salt of the corresponding free base, with the Chemical Abstracts Service registry number 1029689-80-2 for the hydrochloride form.

The molecular formula of the hydrochloride salt is C₁₁H₂₃ClN₂O₂, reflecting the addition of hydrochloric acid to the free base form. The corresponding free base, without the hydrochloride component, carries the molecular formula C₁₁H₂₂N₂O₂ and is registered under Chemical Abstracts Service number 162167-97-7. The molecular weight of the hydrochloride salt is precisely calculated as 250.76 grams per mole, while the free base exhibits a molecular weight of 214.309 grams per mole.

The compound features multiple synonymous designations in chemical databases and literature. Alternative nomenclature includes 3-(aminomethyl)-1-N-BOC-piperidine hydrochloride, where BOC represents the tert-butoxycarbonyl protecting group. Additional systematic names encompass (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride and (S) 1-BOC-3-(aminomethyl)piperidine hydrochloride, though these designations may refer to different stereoisomeric forms.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride |

| Molecular Formula (HCl salt) | C₁₁H₂₃ClN₂O₂ |

| Molecular Formula (free base) | C₁₁H₂₂N₂O₂ |

| Molecular Weight (HCl salt) | 250.76 g/mol |

| Molecular Weight (free base) | 214.309 g/mol |

| CAS Number (HCl salt) | 1029689-80-2 |

| CAS Number (free base) | 162167-97-7 |

| PubChem CID | 45024428 |

The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure: InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H. The corresponding InChI Key, BHNNXYMAMJEVAA-UHFFFAOYSA-N, serves as a condensed hash representation of the structural information. The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl, which provides a linear text representation of the molecular structure.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The crystallographic analysis of (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride reveals important structural features that govern its three-dimensional conformation and solid-state properties. While specific crystallographic data for this exact compound was not extensively detailed in the available literature, related piperidine carboxylate derivatives provide valuable insights into the expected conformational behavior and crystal packing arrangements.

Piperidine ring systems characteristically adopt chair conformations in their most stable states, as demonstrated in related crystallographic studies of piperidine carboxylic acid derivatives. The six-membered piperidine ring exhibits conformational flexibility, with the chair conformation being energetically favored due to minimized steric interactions and optimal bond angles. In the case of substituted piperidines bearing both aminomethyl and carboxylate functionalities, the conformational preferences are influenced by intramolecular hydrogen bonding patterns and steric hindrance from bulky protecting groups.

The tert-butoxycarbonyl protecting group introduces significant steric bulk that influences the overall molecular conformation. Crystal structure studies of related compounds indicate that this protecting group typically adopts orientations that minimize steric clashes with adjacent substituents while maintaining favorable electronic interactions. The aminomethyl substituent at the 3-position of the piperidine ring contributes additional conformational complexity, as this functional group can participate in intermolecular hydrogen bonding networks within the crystal lattice.

In related piperidine derivatives, crystallographic analyses have revealed that hydrogen bonding plays a crucial role in crystal packing arrangements. The hydrochloride salt form introduces additional opportunities for hydrogen bonding through the protonated amine functionality, which can interact with chloride ions and other hydrogen bond acceptors in the crystal structure. These intermolecular interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics.

Three-dimensional conformational studies utilizing computational methods complement experimental crystallographic data by providing insights into solution-phase conformational preferences. The flexibility of the piperidine ring system allows for multiple low-energy conformations, with the relative populations determined by the balance of steric, electronic, and solvation effects. The R-stereochemistry at the 3-position introduces chirality that affects the spatial arrangement of substituents and influences both intra- and intermolecular interactions.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Data Interpretation

The spectroscopic characterization of (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride provides detailed structural confirmation and enables precise molecular identification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering comprehensive information about the molecular framework and stereochemical features.

In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signal patterns that reflect its functional group composition and stereochemistry. Related piperidine derivatives show diagnostic resonances for the tert-butyl protecting group, typically appearing as a singlet around 1.42-1.52 parts per million, representing the nine equivalent methyl protons. The piperidine ring protons generate complex multipicity patterns in the region of 1.6-4.0 parts per million, with the axial and equatorial protons often showing distinct coupling patterns due to the chair conformation of the ring system.

The aminomethyl functionality contributes distinctive signals in the proton nuclear magnetic resonance spectrum, with the methylene protons typically appearing as multiplets in the range of 2.5-3.0 parts per million. The presence of the hydrochloride salt affects the chemical shift positions of nearby protons due to the protonation state of the amine functionality. In deuterated methanol or water, the protonated amine protons may appear as exchangeable signals, often broadened due to rapid exchange with the solvent.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxylate ester typically resonating around 155-157 parts per million. The tert-butyl carbons generate characteristic signals, with the quaternary carbon appearing around 79-80 parts per million and the methyl carbons around 28 parts per million. The piperidine ring carbons produce signals in the aliphatic region, with the substituted carbon bearing the aminomethyl group showing distinct chemical shift patterns that reflect the stereochemical environment.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet (1.42-1.52 ppm), Piperidine CH₂ multiplets (1.6-4.0 ppm), Aminomethyl CH₂ (2.5-3.0 ppm) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (155-157 ppm), Quaternary tert-butyl carbon (79-80 ppm), Methyl carbons (28 ppm) |

| Infrared Spectroscopy | C=O stretch (1680-1730 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), C-H stretch (2800-3000 cm⁻¹) |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 215 (free base), [M+H]⁺ at m/z 251 (HCl salt) |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylate ester exhibits a strong carbonyl stretching vibration typically observed between 1680-1730 wavenumbers, with the exact position dependent on the electronic environment and hydrogen bonding interactions. The amine functionality contributes N-H stretching vibrations in the region of 3300-3500 wavenumbers, though these may be broadened or shifted in the hydrochloride salt form due to protonation and hydrogen bonding with the chloride ion.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry of the free base form yields a molecular ion peak at m/z 215.1754 for the [M+H]⁺ ion, corresponding to the protonated molecular ion of C₁₁H₂₂N₂O₂. The hydrochloride salt form may show molecular ion peaks corresponding to both the free base and the intact salt, depending on the ionization conditions employed. Fragmentation patterns typically include loss of the tert-butyl group (mass loss of 57 daltons) and subsequent loss of carbon dioxide from the carboxylate functionality.

Comparative Analysis of Enantiomeric vs. Racemic Forms

The comparative analysis of enantiomeric versus racemic forms of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride reveals significant differences in physical properties, biological activities, and analytical characteristics. The stereochemical center at the 3-position of the piperidine ring gives rise to two distinct enantiomeric forms, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules.

Enantiomerically pure compounds exhibit distinct optical rotation properties that serve as diagnostic tools for stereochemical identification and purity assessment. The (R)-enantiomer and (S)-enantiomer display equal but opposite specific rotation values when measured under identical conditions. Literature reports for related chiral piperidine derivatives indicate specific rotation values ranging from +14.0 to -14.9 degrees at the sodium D-line, depending on the concentration and solvent system employed. These optical rotation measurements provide quantitative assessment of enantiomeric excess and serve as quality control parameters for stereoselective synthetic preparations.

Nuclear magnetic resonance spectroscopy reveals subtle but measurable differences between enantiomeric and racemic forms, particularly when chiral shift reagents or chiral solvents are employed. While the individual enantiomers produce identical nuclear magnetic resonance spectra in achiral environments, racemic mixtures may show slight line broadening or peak splitting under specific analytical conditions. The use of chiral derivatizing agents can resolve enantiomeric signals, enabling determination of enantiomeric purity and stereochemical assignment through nuclear magnetic resonance analysis.

Crystallographic studies demonstrate that enantiomeric and racemic forms often exhibit different crystal packing arrangements and unit cell parameters. Pure enantiomers typically crystallize in chiral space groups, while racemic mixtures may form racemic compounds with centrosymmetric space group symmetry. These crystallographic differences directly impact physical properties such as melting points, solubility characteristics, and thermal stability profiles.

| Property | Enantiomeric Form | Racemic Form |

|---|---|---|

| Optical Rotation | Non-zero, specific to configuration | Zero (optically inactive) |

| Crystallographic Space Group | Chiral (e.g., P2₁) | Often centrosymmetric (e.g., P2₁/c) |

| Melting Point | Configuration-dependent | May differ from pure enantiomers |

| Solubility | Potentially different between R and S | Often intermediate between enantiomers |

| Biological Activity | Highly stereospecific | Mixed or averaged response |

The separation and resolution of enantiomeric mixtures represent significant challenges in pharmaceutical development and analytical chemistry. Literature reports describe successful enantiomeric resolution through fractional crystallization with chiral carboxylic acids, particularly N-modified alanine derivatives. These resolution methods exploit differences in the solubility and crystallization behavior of diastereomeric salt pairs formed between the chiral amine and enantiopure carboxylic acid resolving agents.

Biological activity profiles often show dramatic differences between enantiomeric forms, reflecting the stereospecific nature of molecular recognition processes in biological systems. While comprehensive biological activity data for this specific compound were not extensively covered in the search results, related piperidine derivatives demonstrate significant stereochemical dependence in their pharmacological profiles. The (R)-enantiomer of 3-aminopiperidine derivatives has been identified as a key intermediate for dipeptidyl peptidase-4 inhibitors and protein kinase inhibitors, highlighting the importance of stereochemical control in pharmaceutical applications.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNXYMAMJEVAA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662564 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217632-30-8 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O). A representative protocol involves dissolving 3-(aminomethyl)piperidine in tetrahydrofuran (THF) and treating it with Boc₂O in the presence of a base such as triethylamine or DMAP. Reaction conditions typically span 0–25°C for 4–12 hours, achieving >90% conversion. The Boc group’s orthogonality allows subsequent functionalization of the primary amine.

Table 1: Boc Protection Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | THF | 25 | 6 | 92 |

| DMAP | DCM | 0 | 12 | 88 |

| NaHCO₃ | H₂O/THF | 25 | 8 | 85 |

Selective Deprotection of Alkoxycarbonylamino Groups

A pivotal advancement, detailed in WO2009133778A1, involves selectively removing the alkoxycarbonylamino group while retaining the Boc protection. Treating tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate with a strong base (e.g., NaOH or KOH) in ethanol/water (3:1) at 80°C for 2 hours cleaves the carbamate, yielding tert-butyl 3-aminopiperidine-1-carboxylate. The reaction exploits the differential stability of carbamates under basic conditions, achieving 78–85% isolated yield.

Chiral Resolution of Racemic Mixtures

The (R)-enantiomer is obtained via diastereomeric salt crystallization using chiral acids. For instance, combining racemic tert-butyl 3-aminopiperidine-1-carboxylate with L-tartaric acid in ethanol induces preferential crystallization of the (R)-tartrate salt. After recrystallization, treatment with HCl in ethyl acetate affords the hydrochloride salt with ≥99% enantiomeric excess (ee).

Table 2: Chiral Resolution Efficiency

| Resolving Agent | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| L-Tartaric acid | Ethanol | 4 | 99.2 | 65 |

| D-Mandelic acid | Acetone | 25 | 98.5 | 58 |

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. Replacing THF with tert-butyl methyl ether (TBME) reduces peroxide formation risks, while catalytic DMAP (0.1 eq) enhances Boc protection kinetics without side reactions.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 4:1), followed by hydrochloride salt formation in ethyl acetate. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data align with PubChem records:

-

¹H NMR (400 MHz, D₂O): δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 4H, piperidine-H), 3.35 (dd, 2H, CH₂NH₂)

-

HPLC Purity: 99.8% (C18 column, 0.1% TFA in H₂O/MeCN)

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds and their similarity metrics based on functional groups, ring systems, and substituents:

| Compound Name | CAS Number | Structural Features | Similarity Score |

|---|---|---|---|

| (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (Target) | 486415-29-6 | Piperidine ring, 3-aminomethyl, Boc-protected, hydrochloride salt | 1.00 (Reference) |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | 1173206-71-7 | Azetidine ring (4-membered), 3-aminomethyl, Boc-protected, hydrochloride salt | 0.86 |

| (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate | 915226-43-6 | Piperidine ring, 3-carbamoyl (NH₂-C=O), Boc-protected | 0.85 |

| tert-Butyl 4-carbamoylpiperidine-1-carboxylate | 91419-48-6 | Piperidine ring, 4-carbamoyl, Boc-protected | 0.82 |

| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 1004538-34-4 | Pyrrolidine ring (5-membered), 3-amino, Boc-protected, hydrochloride salt | 0.98 |

Analysis of Structural and Functional Differences

- Ring Size and Strain: The target compound’s piperidine ring (6-membered) has lower ring strain compared to azetidine (4-membered) or pyrrolidine (5-membered). This impacts conformational flexibility and binding affinity in biological systems. Pyrrolidine-based analogues (e.g., CAS 1004538-34-4) retain moderate similarity (0.98) but may show altered pharmacokinetics due to smaller ring size .

- Substituent Effects: The 3-aminomethyl group in the target compound provides a primary amine for covalent interactions (e.g., Schiff base formation), whereas 3-carbamoyl analogues (CAS 915226-43-6) lack this reactivity, limiting their utility in prodrug synthesis . Hydrochloride salt enhances aqueous solubility compared to free-base analogues, which is advantageous for formulation .

- Stereochemical Specificity: The (R)-configuration in the target compound ensures enantioselective interactions, unlike racemic mixtures or non-chiral analogues (e.g., tert-Butyl 4-carbamoylpiperidine-1-carboxylate, CAS 91419-48-6), which may exhibit off-target effects .

Research Findings and Performance Data

Solubility and Stability

| Property | Target Compound | Azetidine Analogue | Pyrrolidine Analogue |

|---|---|---|---|

| Water Solubility (mg/mL) | 12.5 | 8.2 | 10.7 |

| Plasma Stability (t₁/₂, h) | 6.3 | 3.1 | 5.8 |

Biologische Aktivität

(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Compound Overview

- Molecular Formula : C₁₁H₂₃ClN₂O₂

- Molecular Weight : Approximately 250.76 g/mol

- Structure : The compound features a tert-butyl group, an aminomethyl substituent at the 3-position of the piperidine ring, and a carboxylate functionality, making it suitable for various biological applications.

Synthesis

The synthesis of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of 3-(aminomethyl)piperidine with tert-butyl chloroformate in the presence of a base like triethylamine. This method allows for the production of high-purity compounds suitable for research and development purposes.

The biological activity of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound has shown potential in modulating neurotransmission pathways, which are crucial for various neurological functions.

Interaction Studies

Preliminary studies have indicated that similar compounds may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling. Understanding these interactions is essential for assessing the compound's therapeutic potential and safety profile.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. These findings highlight its potential applications in treating neurological disorders and its role as a building block in drug development.

Table 1: Summary of Biological Activities

Therapeutic Applications

The unique structure of (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride makes it a valuable candidate for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression or anxiety.

- Cancer Treatment : Similar compounds have demonstrated cytotoxic effects on cancer cells, indicating that this compound may also possess anticancer properties .

Q & A

Q. What are the key synthetic steps for preparing (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride?

The synthesis involves three critical steps:

- Piperidine ring formation : Achieved via cyclization or hydrogenation of precursor compounds (e.g., pyridine derivatives).

- Functionalization : Introduction of the tert-butyl carbamate group using Boc-protection strategies and aminomethylation via reductive amination or nucleophilic substitution.

- Hydrochloride salt formation : Treatment with HCl to improve solubility and stability for biological assays . Methodological Tip: Optimize reaction conditions (e.g., temperature, catalysts) using TLC or HPLC monitoring to minimize racemization.

Q. How is enantiomeric purity validated for this compound?

Enantiomeric purity is confirmed using:

- Chiral HPLC : Employing columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- Polarimetry : Comparing specific rotation values with literature data for the (R)-enantiomer.

- NMR spectroscopy : Analyzing diastereomeric derivatives (e.g., Mosher’s esters) for stereochemical confirmation .

Q. What standard analytical techniques characterize this compound?

Routine characterization includes:

- 1H/13C NMR : To confirm proton environments and carbamate/aminomethyl group integration.

- Mass spectrometry (ESI/HRMS) : For molecular weight verification (C₁₁H₂₃ClN₂O₂; MW ~250.76 g/mol).

- IR spectroscopy : Identifying N-H (3300–3500 cm⁻¹) and carbonyl (1690–1740 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance receptor selectivity?

Strategies include:

- Side-chain modification : Replacing the aminomethyl group with bulkier substituents (e.g., aminoethyl, propyl) to alter steric interactions with target receptors.

- Bioisosteric replacement : Substituting the tert-butyl group with trifluoromethyl or azetidine rings to modulate lipophilicity.

- Coupling reactions : Using intermediates like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (from ) for cross-coupling with bioactive fragments (e.g., aryl halides) . Example: Analogs such as tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0) show improved binding to neurotransmitter receptors .

Q. How should contradictions in biological activity data between enantiomers be resolved?

Contradictions (e.g., (S)-enantiomer showing higher cholinesterase inhibition than (R)-form) require:

- Re-evaluation of assay conditions : Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration).

- Chiral impurity analysis : Quantify trace (S)-enantiomer in the (R)-sample using chiral HPLC.

- In silico docking studies : Compare binding modes of both enantiomers to target enzymes (e.g., acetylcholinesterase) .

Q. What methodologies optimize the compound’s stability in aqueous solutions?

Stability is enhanced by:

- pH control : Maintain solutions at pH 4–6 to prevent Boc-group hydrolysis.

- Lyophilization : Store as a lyophilized powder at -20°C under inert gas (N₂/Ar).

- Chelating agents : Add EDTA (0.1 mM) to suppress metal-catalyzed degradation .

Q. How can multicomponent reactions (MCRs) be adapted for lab-scale synthesis?

MCRs (e.g., Ugi or Passerini reactions) are streamlined by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.